(R)-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid
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Overview
Description
®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C9H12N2O3 It is a derivative of phenylalanine, an essential amino acid, and features both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-nitro-4-hydroxybenzaldehyde.
Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrazine hydrate in the presence of a catalyst such as CeO2-SnO.
Amino Acid Formation: The resulting intermediate undergoes further reactions to form the desired amino acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: ®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amino groups can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that recognize amino acid derivatives.
Pathways: Participates in metabolic pathways related to amino acid metabolism and neurotransmitter synthesis
Comparison with Similar Compounds
- 3-(3-Hydroxyphenyl)propionic acid
- 4-Hydroxy-2-quinolones
- 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
Comparison:
- 3-(3-Hydroxyphenyl)propionic acid: Lacks the amino groups present in ®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid, making it less reactive in certain biochemical pathways .
- 4-Hydroxy-2-quinolones: These compounds have a different core structure and are primarily used in pharmaceutical applications .
- 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane: Contains additional fluorine atoms, which can alter its chemical properties and applications .
®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid stands out due to its unique combination of functional groups, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H12N2O3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,10-11H2,(H,13,14)/t7-/m1/s1 |
InChI Key |
POGSZHUEECCEAP-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)N)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)N)O |
Origin of Product |
United States |
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